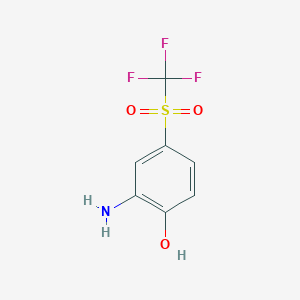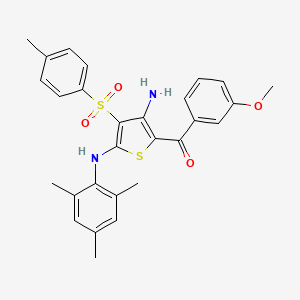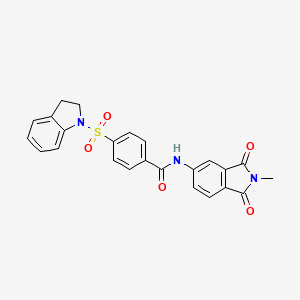![molecular formula C16H21N5O B2506092 N,N-ジメチル-3-[4-(1H-1,2,3-トリアゾール-1-イル)ピペリジン-1-カルボニル]アニリン CAS No. 1798489-62-9](/img/structure/B2506092.png)
N,N-ジメチル-3-[4-(1H-1,2,3-トリアゾール-1-イル)ピペリジン-1-カルボニル]アニリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]aniline is a complex organic compound that features a triazole ring, a piperidine ring, and an aniline moiety.
科学的研究の応用
N,N-dimethyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
Compounds with a 1,2,3-triazole ring system have been found to exhibit a wide range of biological activities, including antibacterial, antimalarial, and antiviral activities .
Mode of Action
1,2,3-triazoles are known for their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions . These properties contribute to their enhanced biocompatibility and potential to significantly advance medicinal chemistry .
Biochemical Pathways
1,2,3-triazoles and their derivatives have been found to interact with various biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
An adme analysis was performed on a series of 1,2,3-triazole hybrids, indicating that these compounds possess a favorable profile and can be considered as patient compliant .
Result of Action
1,2,3-triazoles have been found to exhibit a wide range of biological activities, which could result in various molecular and cellular effects .
Action Environment
The stability of 1,2,3-triazoles against metabolic degradation suggests that they may be relatively stable in various environmental conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]aniline typically involves a multi-step process. The reaction conditions often involve the use of copper(I) bromide and sodium ascorbate in a solvent such as dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization and chromatography to ensure the compound’s purity .
化学反応の分析
Types of Reactions
N,N-dimethyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or carbonyl derivatives, while reduction can produce amines or alcohols .
類似化合物との比較
Similar Compounds
- N,N-dimethyl-3-[4-(1H-1,2,4-triazol-1-yl)piperidine-1-carbonyl]aniline
- N,N-dimethyl-3-[4-(1H-imidazol-1-yl)piperidine-1-carbonyl]aniline
- N,N-dimethyl-3-[4-(1H-pyrazol-1-yl)piperidine-1-carbonyl]aniline
Uniqueness
N,N-dimethyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbon
特性
IUPAC Name |
[3-(dimethylamino)phenyl]-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-19(2)15-5-3-4-13(12-15)16(22)20-9-6-14(7-10-20)21-11-8-17-18-21/h3-5,8,11-12,14H,6-7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEPMAOZHDMPEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(2,4-difluorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2506016.png)
![4-chloro-2-(3,4-dichlorophenyl)-5-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone](/img/structure/B2506017.png)
![N-[(2Z)-6-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide](/img/structure/B2506018.png)
![4-{[(Dimethylsulfamoyl)amino]methyl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2506020.png)



![N-{[1-(4,4-difluorocyclohexanecarbonyl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2506026.png)

![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3,4-difluorobenzamide](/img/structure/B2506031.png)
